N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}-3,5-dinitrobenzamide
Description
N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}-3,5-dinitrobenzamide is a complex organic compound characterized by its unique structure, which includes a cyclopentyl group attached to a dimethoxyphenyl moiety and a dinitrobenzamide group
Properties
Molecular Formula |
C21H23N3O7 |
|---|---|
Molecular Weight |
429.4 g/mol |
IUPAC Name |
N-[[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl]-3,5-dinitrobenzamide |
InChI |
InChI=1S/C21H23N3O7/c1-30-18-6-5-15(11-19(18)31-2)21(7-3-4-8-21)13-22-20(25)14-9-16(23(26)27)12-17(10-14)24(28)29/h5-6,9-12H,3-4,7-8,13H2,1-2H3,(H,22,25) |
InChI Key |
QZIGJPHBMDXUDU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2(CCCC2)CNC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}-3,5-dinitrobenzamide typically involves multiple steps. One common approach is to start with the cyclopentyl group, which is then functionalized with a dimethoxyphenyl group. This intermediate is further reacted with a dinitrobenzamide derivative under specific conditions to yield the final product. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}-3,5-dinitrobenzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can convert nitro groups to amines or other functional groups.
Substitution: This can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or organometallic compounds (Grignard reagents) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}-3,5-dinitrobenzamide has several scientific research applications:
Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}-3,5-dinitrobenzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}-3,5-dinitrobenzamide: shares similarities with other benzamide derivatives, such as:
Uniqueness
What sets this compound apart is its specific combination of functional groups, which confer unique chemical and biological properties
Biological Activity
N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}-3,5-dinitrobenzamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, anti-inflammatory, and cytotoxic effects, along with relevant data tables and case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a cyclopentyl group and a 3,5-dinitrobenzamide moiety. Its molecular formula is , with a molecular weight of approximately 382.40 g/mol. The presence of the dimethoxyphenyl group is significant as it often correlates with enhanced biological activities.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of compounds similar to this compound. For instance, derivatives containing the 3,4-dimethoxyphenyl group have shown promising results against various bacteria.
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 0.125 - 2 |
| Compound B | Streptococcus pneumoniae | 0.5 - 4 |
| This compound | MRSA | TBD |
Note: Specific MIC values for this compound are yet to be published.
Anti-inflammatory Effects
The anti-inflammatory potential of compounds with similar structures has been documented extensively. For example, the compound (E)-1-(3,4-dimethoxyphenyl)butadiene demonstrated significant anti-inflammatory activity in various in vivo models.
- In Vivo Studies: DMPBD was shown to inhibit ear edema induced by various inflammatory agents.
- In Vitro Studies: The compound exhibited IC50 values significantly lower than standard anti-inflammatory drugs like diclofenac.
| Inflammatory Agent | IC50 (nmol/ear) |
|---|---|
| Ethyl phenylpropiolate | 21 |
| Arachidonic acid | 60 |
| TPA | 660 |
Cytotoxicity and Cell Viability
Research has indicated that compounds with similar structures may possess cytotoxic properties against cancer cell lines. The evaluation of cell viability in response to treatment with this compound is critical for understanding its therapeutic potential.
- Case Study: A study involving a series of dinitrobenzamide derivatives reported varying degrees of cytotoxicity against human cancer cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | TBD |
| MCF-7 | TBD |
| A549 | TBD |
The biological activity of this compound may be attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways.
- Modulation of Signaling Pathways: The compound may influence NF-κB signaling pathways, which are crucial in inflammation and cancer progression.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
